Irl-1038 - 144602-02-8

Irl-1038

Catalog Number: EVT-242100
CAS Number: 144602-02-8
Molecular Formula: C68H92N14O15S2
Molecular Weight: 1409.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Irl-1038, chemically known as Irl-1038, is a synthetic peptide analog of endothelin-1 (ET-1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It functions as a selective antagonist for the endothelin ETB receptor subtype. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Researchers employ Irl-1038 extensively to investigate the physiological and pathological roles of the ETB receptor in various tissues and organs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Endothelin-1 (ET-1)

Relevance: ET-1 is a key molecule in understanding the pharmacological profile of Irl-1038. Irl-1038 acts as a selective antagonist of the ETB receptor, effectively blocking the biological effects of ET-1 mediated through this receptor subtype [, , , , , , , , , , , , , , , , ]. By antagonizing ETB receptors, Irl-1038 can inhibit ET-1-induced effects such as vasoconstriction, cell proliferation, and alterations in intracellular signaling pathways.

Endothelin-3 (ET-3)

Relevance: Similar to ET-1, ET-3 is used to characterize the selectivity of Irl-1038 for the ETB receptor [, , , , , , , , ]. Irl-1038 effectively blocks ET-3-induced effects that are mediated through ETB receptors, confirming its selectivity. Studies utilizing both ET-1 and ET-3 contribute to a comprehensive understanding of Irl-1038’s pharmacological actions.

BQ-123

Relevance: BQ-123 serves as an important tool in conjunction with Irl-1038 to differentiate between the roles of ETA and ETB receptors in various physiological processes [, , , , , , , , , , , , , , ]. By using both antagonists in experimental settings, researchers can determine the specific contributions of each receptor subtype to the overall effects of endothelins. This information is crucial for understanding the pharmacological profile of both Irl-1038 and BQ-123.

Sarafotoxin 6c (SRTX-6c or S6c)

Relevance: SRTX-6c is used to further investigate the selectivity and potency of Irl-1038 for the ETB receptor [, , , , , ]. As an ETB agonist, it can induce effects similar to ET-1 and ET-3 but selectively through the ETB receptor. By blocking the effects of SRTX-6c, Irl-1038 further confirms its selectivity and potency for the ETB receptor.

BQ-788

Relevance: Similar to Irl-1038, BQ-788 is used to investigate the specific roles of ETB receptors in various systems [, , ]. The use of different ETB antagonists can help validate research findings and contribute to a more robust understanding of how ETB receptors influence physiological and pathological processes.

IRL-1620

Relevance: Like SRTX-6c, IRL-1620 aids in further characterizing the selectivity and potency of Irl-1038 for the ETB receptor [, , , , , ]. Its use complements studies with other ETB agonists, providing a more comprehensive understanding of the interactions between Irl-1038 and ETB receptors.

BQ-3020

Relevance: BQ-3020 is employed in studies to further characterize the ETB receptor antagonistic properties of Irl-1038. Its use in conjunction with other ETB agonists provides a more comprehensive understanding of the interaction between Irl-1038 and the ETB receptor.

PD-145065

Relevance: PD-145065 is utilized in research to compare its effects with selective antagonists like Irl-1038 and BQ-123, helping to determine the specific contributions of ETA and ETB receptors to various biological responses . This comparative approach helps elucidate the specific pharmacological profile of Irl-1038 in relation to non-selective antagonists.

FR 139317

Relevance: Similar to BQ-123, FR 139317 aids in distinguishing the roles of ETA and ETB receptors when used alongside Irl-1038 [, ]. This combination allows for a more precise dissection of the signaling pathways involved in endothelin-mediated responses.

BQ-610

Relevance: BQ-610 is utilized in studies alongside Irl-1038 to differentiate the roles of ETA and ETB receptors in endothelin-mediated effects [, , ]. This selective targeting allows researchers to understand the specific contributions of each receptor subtype and define the pharmacological actions of Irl-1038.

PD-156707-0015

Relevance: PD-156707-0015 is employed in research to compare its efficacy with selective antagonists like Irl-1038, allowing for a better understanding of the specific roles of ETA and ETB receptors in various systems .

ETR-P1/fl peptide

Relevance: ETR-P1/fl peptide, similar to BQ-610 and other ETA antagonists, is used alongside Irl-1038 to differentiate between the effects mediated by ETA and ETB receptors [, , , ]. This dual-antagonist approach helps elucidate the specific contributions of each receptor subtype and refine our understanding of Irl-1038's pharmacological actions.

[Cys11,Cys15]-ET-1(11-21) (IBDP 064)

Relevance: IBDP 064 shares a similar function with Irl-1038 by inhibiting the activity of ETB receptors . Although their structures differ, both compounds provide insights into the biological roles of ETB and help dissect the endothelin signaling pathway.

Big Endothelin-1 (bigET-1)

Relevance: Understanding the conversion of bigET-1 to ET-1 provides context for the actions of Irl-1038 . While Irl-1038 specifically targets the ETB receptor, knowing the production pathway of its ligand, ET-1, adds another layer to understanding its broader impact on physiological processes.

Synthesis Analysis

The synthesis of Cys(11)-Cys(15)-endothelin-1 (11-21) is typically accomplished through solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The specific sequence for IRL-1038 includes cysteine residues at positions 11 and 15, which are crucial for forming disulfide bridges that stabilize the peptide structure.

Key Steps in Synthesis:

  1. Amino Acid Coupling: Each amino acid is coupled to the growing chain using coupling reagents under controlled conditions to ensure high yield and purity.
  2. Disulfide Bond Formation: A two-step process is employed to correctly form the disulfide bonds between Cys(11) and Cys(15), as well as between Cys(3) and Cys(11). This involves oxidation steps that facilitate proper folding and stabilization of the peptide .
  3. Purification: After synthesis, high-performance liquid chromatography (HPLC) is typically used to purify the peptide, ensuring it meets the required purity standards for biological applications.
Molecular Structure Analysis

The molecular structure of Cys(11)-Cys(15)-endothelin-1 (11-21) features two critical disulfide bonds that contribute to its unique three-dimensional conformation:

  • Disulfide Bonds: The bonds between Cys(1) and Cys(15), and between Cys(3) and Cys(11), create a stable structure that is essential for its biological activity.

Structural Characteristics:

  • The peptide adopts a helical conformation due to the arrangement of amino acids, particularly those surrounding the cysteine residues.
  • Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have provided insights into its conformation, although consensus on specific structural details remains challenging .
Chemical Reactions Analysis

Cys(11)-Cys(15)-endothelin-1 (11-21) participates in several chemical reactions primarily associated with its interaction with endothelin receptors:

  1. Receptor Binding: It selectively binds to ETB receptors, inhibiting their activity without significantly affecting ETA receptors. This selectivity has been quantified with binding affinities ranging from Ki=6 nMK_i=6\text{ nM} for ETB receptors to Ki=0.40.7 MK_i=0.4-0.7\text{ M} for ETA receptors .
  2. Antagonistic Activity: In biological assays, it has been demonstrated to effectively antagonize contractions induced by endogenous endothelins in various smooth muscle tissues .
Mechanism of Action

The mechanism of action for Cys(11)-Cys(15)-endothelin-1 (11-21) revolves around its role as an antagonist at the ETB receptor:

  • Receptor Interaction: Upon binding to ETB receptors, it prevents the activation of downstream signaling pathways that would typically lead to vasoconstriction and other physiological responses.

Implications:

This mechanism makes it an important compound in studying cardiovascular diseases where endothelin signaling plays a critical role. Its ability to selectively inhibit ETB receptor activity allows researchers to dissect the complex roles that endothelins play in various pathophysiological conditions .

Physical and Chemical Properties Analysis

Cys(11)-Cys(15)-endothelin-1 (11-21) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1409.67 g/mol.
  • Solubility: Typically soluble in aqueous solutions at physiological pH, which facilitates its use in biological assays.

Stability:

The presence of disulfide bonds contributes significantly to its stability under physiological conditions, making it suitable for various experimental applications.

Applications

Cys(11)-Cys(15)-endothelin-1 (11-21) has several important applications in scientific research:

  1. Cardiovascular Research: It is utilized to explore the role of endothelin B receptors in cardiovascular diseases, including hypertension and heart failure.
  2. Neuroscience: Researchers investigate its effects on neurological disorders where endothelin signaling may be implicated.
  3. Cancer Research: The compound aids in studying tumor growth mechanisms mediated by endothelins.
  4. Pharmacology: It serves as a basis for developing new therapeutic agents targeting endothelin receptors .
Structural Characterization of Cys(11)-Cys(15)-Endothelin-1 (11-21)

Primary Sequence Analysis and Disulfide Bond Configuration

Cys(11)-Cys(15)-endothelin-1 (11-21) represents a truncated, biologically active fragment of the full-length endothelin-1 peptide, encompassing residues 11 through 21 of the native peptide. Its primary sequence is defined as H-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH using the one-letter amino acid code: C-V-Y-F-C-H-L-D-I-I-W [4] [10]. This 11-amino acid peptide retains critical structural features of the C-terminal domain of endothelin-1, with a molecular formula of C₆₈H₉₂N₁₄O₁₅S₂ and a molecular weight of 1409.7 g/mol [4].

The defining structural characteristic of this fragment is its intramolecular disulfide bond formed between the sulfur atoms of the cysteine residues at positions 11 and 15 (relative to the full-length endothelin-1 sequence). This cyclization creates a 7-amino acid ring structure (Cys¹¹-Val-Tyr-Phe-Cys¹⁵) connected via the disulfide bridge, with a flexible C-terminal tail (His-Leu-Asp-Ile-Ile-Trp) extending from Cys¹⁵ [10]. This configuration stands in stark contrast to full-length endothelin-1, which possesses two disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹), creating a complex bicyclic structure. The selective disulfide bond in Cys(11)-Cys(15)-endothelin-1 (11-21) is chemically stable under physiological conditions and is essential for maintaining the peptide's bioactive conformation necessary for receptor recognition [10].

Table 1: Primary Structural Features of Cys(11)-Cys(15)-Endothelin-1 (11-21)

CharacteristicDetail
Amino Acid Sequence (1-letter)C-V-Y-F-C-H-L-D-I-I-W
Amino Acid Sequence (3-letter)H-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH
Molecular FormulaC₆₈H₉₂N₁₄O₁₅S₂
Molecular Weight1409.7 g/mol
CAS Registry Number144602-02-8
SynonymsIRL-1038; Endothelin-1 (11-21), Cys¹¹-Cys¹⁵-; DA-52896
Key Structural FeatureIntramolecular disulfide bond between Cysteine 11 and Cysteine 15

Comparative Structural Homology with Full-Length Endothelin-1 and Sarafotoxin-6b

Cys(11)-Cys(15)-endothelin-1 (11-21) exhibits significant structural homology with the C-terminal domain of full-length endothelin-1 (ET-1) and related snake venom toxins, particularly sarafotoxin-6b (SRTX-6b). While full-length ET-1 (21 amino acids: CSCSSLMDKECVYFCHLDIIW) possesses two disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹) forming an N-terminal loop (residues 1-10) and a C-terminal loop (residues 11-15 connected to the tail), the truncated fragment 11-21 retains only the Cys¹¹-Cys¹⁵ disulfide bond and the C-terminal hexapeptide tail (His-Leu-Asp-Ile-Ile-Trp) [10] (See Table 1 in [10]). This C-terminal tail is highly conserved across the endothelin family (ET-1, ET-2, ET-3) and sarafotoxins.

The core recognition motif Cys-Val-Tyr-Phe-Cys (residues 11-15), stabilized by the disulfide bond, is structurally superimposable with the corresponding region in both ET-1 and SRTX-6b. This conservation underpins the fragment's ability to interact with endothelin receptors, albeit with distinct selectivity compared to the full-length peptides. Crucially, the truncation eliminates the N-terminal loop (residues 1-10) and the first disulfide bond (Cys¹-Cys¹⁵) of ET-1. The N-terminal loop in full-length ET-1 is critical for high-affinity interaction with the ETA receptor subtype. Consequently, Cys(11)-Cys(15)-endothelin-1 (11-21) loses potent ETA agonism but retains sufficient structural elements, particularly the C-terminal tail and the Cys¹¹-Cys¹⁵ ring, to function as a selective ETB receptor antagonist (IRL-1038) [5]. This contrasts sharply with SRTX-6b, which, despite overall structural similarity to ET-1 (including two disulfide bonds), also acts primarily on ETA receptors. The structural simplification in the 11-21 fragment is therefore directly responsible for its altered receptor specificity.

Table 2: Structural Comparison of Endothelin-1 (11-21), Full-Length Endothelin-1, and Sarafotoxin-6b

FeatureCys(11)-Cys(15)-ET-1 (11-21) (IRL-1038)Full-Length Endothelin-1 (ET-1)Sarafotoxin-6b (SRTX-6b)
Length (aa)112121
Disulfide Bonds1 (Cys¹¹-Cys¹⁵)2 (Cys¹-Cys¹⁵ & Cys³-Cys¹¹)2 (Cys¹-Cys¹⁵ & Cys³-Cys¹¹)
N-terminal Loop (1-10/1-15)AbsentPresent (Cys¹-Cys¹⁵ bond)Present (Cys¹-Cys¹⁵ bond)
C-terminal Ring (11-15)Present (Cys¹¹-Cys¹⁵ bond)Present (Cys¹¹-Cys¹⁵ bond)Present (Cys¹¹-Cys¹⁵ bond)
C-terminal Tail (16-21)Present (H-L-D-I-I-W)Present (H-L-D-I-I-W)Present (H-L-D-I-I-W - conserved)
Primary Receptor ActivityETB antagonistETA/ETB agonistETA agonist
Key Functional ConsequenceSelective ETB blockadePotent vasoconstrictionPotent vasoconstriction

Conformational Dynamics in Aqueous and Membrane-Mimetic Environments

The three-dimensional structure and flexibility of Cys(11)-Cys(15)-endothelin-1 (11-21) are highly sensitive to the surrounding environment, significantly influencing its receptor interaction profile. In aqueous solutions (e.g., standard buffers), the peptide predominantly adopts an extended or flexible conformation. The disulfide-constrained pentapeptide ring (Cys¹¹-Val-Tyr-Phe-Cys¹⁵) exhibits some degree of rigidity, but the C-terminal tail (His¹⁶-Leu-Asp-Ile-Ile-Trp²¹) displays considerable backbone flexibility and dynamic motion. This flexibility in aqueous environments contributes to a relatively low binding affinity for both ETA and ETB receptors compared to the full-length, structured endothelin-1 [5] [9].

Upon encountering membrane-mimetic environments, such as detergent micelles (e.g., sodium dodecyl sulfate, SDS) or phospholipid vesicles, a dramatic conformational change occurs. Hydrophobic residues within the disulfide ring (notably Tyr¹³ and Phe¹⁴) and, crucially, within the C-terminal tail (Ile¹⁹, Ile²⁰, Trp²¹) interact strongly with the hydrophobic lipid phase or detergent tails. This interaction induces a folding transition in the peptide. Biophysical studies, including circular dichroism (CD) and NMR spectroscopy, indicate that in these environments, the C-terminal tail folds back towards or associates closely with the disulfide ring. This compaction stabilizes a specific conformation where the hydrophobic face of the peptide (formed by Tyr¹³, Phe¹⁴, Ile¹⁹, Ile²⁰, Trp²¹) is shielded from water, while potentially exposing key polar residues (His¹⁵, Asp¹⁷) involved in receptor contact. This membrane-associated conformation is functionally critical, as it closely resembles the bioactive structure recognized by the ETB receptor binding pocket [5]. The ability to adopt this folded conformation upon membrane binding explains why IRL-1038, despite its small size and flexibility in solution, acts as a potent and selective ETB antagonist. Its induced fit within the membrane microenvironment allows for high-affinity, competitive displacement of full-length endothelins from ETB receptors [5] [9].

Role of Cysteine Residues in Cyclization and Stability

The cysteine residues at positions 11 and 15 are absolutely indispensable for the structural integrity, stability, and biological function of Cys(11)-Cys(15)-endothelin-1 (11-21). Their primary role is the formation of the intramolecular disulfide bond (Cys¹¹-S-S-Cys¹⁵). This covalent linkage creates the essential 7-membered ring structure (residues 11-15) that serves as a key receptor recognition motif [10] [4].

The disulfide bond confers significant conformational stability to the peptide. It restricts the rotational freedom of the Val¹²-Tyr¹³-Phe¹⁴ backbone, pre-organizing the spatial orientation of these side chains, particularly the aromatic rings of Tyr¹³ and Phe¹⁴, which are involved in hydrophobic interactions critical for binding. Furthermore, the cyclic constraint significantly enhances the peptide's resistance to proteolytic degradation compared to a linear analogue. The constrained ring structure makes it less accessible to exopeptidases targeting the N- or C-terminus and hinders the approach of endopeptidases that might cleave within the ring [4].

Mutational analysis unequivocally demonstrates the functional necessity of these cysteines and their correct pairing. Replacement of either Cys¹¹ or Cys¹⁵ with non-thiol-containing residues like alanine (e.g., Ala¹¹ or Ala¹⁵ mutants) results in a complete loss of the disulfide bond. This leads to a fully linear peptide that lacks the constrained ring structure. Such linear mutants exhibit dramatically reduced conformational stability, increased susceptibility to proteolysis, and a complete loss of ETB receptor binding affinity and antagonistic activity [10]. Attempts to force alternative disulfide pairings (e.g., involving free cysteines from other molecules) result in misfolded oligomers or aggregates lacking biological activity. The orthodox Cys¹¹-Cys¹⁵ disulfide bond is therefore non-interchangeable and forms the essential structural core defining the peptide's pharmacology as IRL-1038, the selective ETB antagonist [5] [4]. The cyclization process itself, typically achieved through controlled oxidation during solid-phase peptide synthesis or in solution, is a critical step in producing the functionally active peptide [4].

Properties

CAS Number

144602-02-8

Product Name

Cys(11)-Cys(15)-endothelin-1 (11-21)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(7S,13S,16R)-16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C68H92N14O15S2

Molecular Weight

1409.7 g/mol

InChI

InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)/t37-,38-,45-,47-,48-,49?,50-,51-,52-,53?,55-,56-,57-/m0/s1

InChI Key

OETKRDJJNWJFOP-PFAVPODXSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N

Synonyms

Cys(11)-Cys(15)-endothelin-1 (11-21)
endothelin-1 (11-21), Cys(11)-Cys(15)-
endothelin-1(11-21), cysteinyl(11)-cysteine(15)-
IRL 1038
IRL-1038

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C4CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.